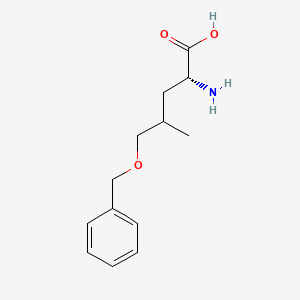

5-(Benzyloxy)-D-Leucine

Description

Historical Evolution of Protected Amino Acids in Synthetic Methodologies

The journey of synthesizing peptides in a controlled manner is a story of overcoming significant chemical challenges. Early attempts in the late 19th and early 20th centuries by chemists like Theodor Curtius and Emil Fischer laid the groundwork for peptide chemistry. chemsrc.com Fischer's work, in particular, which involved condensing α-chloro acid chlorides with amino esters, was a significant step, though it often resulted in racemic peptides. chemsrc.com The primary obstacle was the polyfunctional nature of amino acids, which possess at least one amino group and one carboxyl group, in addition to any reactive side chains. Without a method to temporarily mask the reactivity of one functional group while another reacts, chemists faced the formation of complex, unmanageable mixtures.

A revolutionary breakthrough occurred in 1932 when Max Bergmann and Leonidas Zervas introduced the benzyloxycarbonyl (Cbz or Z) group. google.com This was the first truly effective, reversible Nα-protecting group, which could be introduced to the amino group and later removed under specific, mild conditions—catalytic hydrogenolysis—without breaking the newly formed peptide bond. chemsrc.com Crucially, the Cbz group prevented racemization of the chiral center during the reaction, a critical development for creating stereochemically pure peptides. chemsrc.com

The advent of the Cbz group ushered in the modern era of solution-phase peptide synthesis, enabling the construction of complex peptides like the hormone oxytocin, a feat for which Vincent du Vigneaud was awarded the Nobel Prize in 1955. chemsrc.com The following decades saw the development of other crucial protecting groups and techniques. The introduction of the tert-butyloxycarbonyl (Boc) group in 1957 provided an acid-labile alternative to the Cbz group. In the 1960s, R. Bruce Merrifield's pioneering work on Solid-Phase Peptide Synthesis (SPPS) dramatically simplified and automated the process, making the synthesis of large peptides and even small proteins feasible. bldpharm.com SPPS was further refined with the introduction of the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group by Louis A. Carpino in 1970, which offered an orthogonal protection strategy to the acid-labile Boc group. google.combldpharm.com This concept of "orthogonality," where different protecting groups can be removed under distinct conditions without affecting others, is a cornerstone of modern synthetic strategy. google.com

| Year | Milestone | Key Contributor(s) | Significance |

| 1901 | First dipeptide synthesis (Gly-Gly) | Emil Fischer | Established the fundamental principles of peptide bond formation. chemsrc.com |

| 1932 | Introduction of the Benzyloxycarbonyl (Cbz) group | Bergmann & Zervas | First effective, reversible N-protecting group, preventing racemization. google.com |

| 1953 | First synthesis of a peptide hormone (Oxytocin) | Vincent du Vigneaud | Demonstrated the power of protecting group strategies in synthesizing bioactive peptides. google.com |

| 1957 | Development of the tert-Butyloxycarbonyl (Boc) group | McKay & Albertson | Introduced a key acid-labile protecting group. |

| 1963 | Invention of Solid-Phase Peptide Synthesis (SPPS) | R. Bruce Merrifield | Revolutionized peptide synthesis by automating and simplifying the process. bldpharm.com |

| 1970 | Introduction of the 9-Fluorenylmethoxycarbonyl (Fmoc) group | Louis A. Carpino | Provided a mild, base-labile protecting group, enabling orthogonal strategies. google.com |

Rationale for Employing the Benzyloxycarbonyl (Cbz) Protecting Group in Amino Acid Chemistry

The benzyloxycarbonyl (Cbz) group, despite being one of the oldest amino-protecting groups, remains a vital tool in modern organic synthesis for several compelling reasons. Its primary function is to convert a nucleophilic amine into a much less reactive carbamate, thus preventing unwanted side reactions during subsequent synthetic steps. mdpi.com

The key advantages of the Cbz group include:

Ease of Introduction and Stability : The Cbz group is typically introduced by reacting the amino acid with benzyl (B1604629) chloroformate (Cbz-Cl) under basic conditions. sigmaaldrich.com The resulting N-Cbz protected amino acids are often crystalline, stable compounds that are easy to handle and purify. sigmaaldrich.comontosight.ai They are robust and inert to a wide range of reaction conditions, particularly basic and nucleophilic reagents. nih.gov

Prevention of Racemization : A critical feature of the Cbz group is its ability to suppress racemization at the α-carbon during peptide coupling reactions. chemsrc.comontosight.ai This is essential for the synthesis of enantiomerically pure peptides and chiral molecules.

Orthogonality and Selective Removal : The Cbz group's defining characteristic is its unique deprotection method: catalytic hydrogenolysis (e.g., using H₂ gas with a palladium-on-carbon catalyst). chemicalbook.com This process is exceptionally mild and occurs at a neutral pH, leaving most other functional groups and protecting groups, such as the acid-labile Boc group and the base-labile Fmoc group, intact. chemicalbook.com This "orthogonality" allows chemists to selectively unmask specific amino groups in a complex molecule, which is a fundamental strategy in multi-step synthesis. nih.govchemicalbook.com While it can also be cleaved by strong acids like HBr in acetic acid, its primary utility comes from its lability to hydrogenation. nih.gov

| Protecting Group | Abbreviation | Typical Introduction Reagent | Key Removal Condition | Stability |

| Benzyloxycarbonyl | Cbz, Z | Benzyl chloroformate (Cbz-Cl) | Catalytic Hydrogenolysis (H₂/Pd-C) | Stable to acid (mild) and base. nih.govchemicalbook.com |

| tert-Butyloxycarbonyl | Boc | Di-tert-butyl dicarbonate (B1257347) (Boc₂O) | Strong Acid (e.g., TFA) | Stable to base and hydrogenolysis. chemicalbook.com |

| Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-OSu or Fmoc-Cl | Base (e.g., Piperidine) | Stable to acid and hydrogenolysis. chemicalbook.com |

Overview of the Strategic Importance of D-Leucine Derivatives in Chiral Synthesis

While L-amino acids are the exclusive building blocks of proteins in most living organisms, their mirror images, D-amino acids, have garnered significant strategic importance in medicinal chemistry and chiral synthesis. ruifuchemical.com Peptides and drugs incorporating D-amino acids often exhibit enhanced metabolic stability. ambeed.com This is because proteases, the enzymes responsible for breaking down proteins, are highly stereospecific and are evolved to recognize and cleave peptide bonds between L-amino acids. ruifuchemical.com By replacing an L-amino acid with its D-enantiomer, the resulting peptide becomes resistant to enzymatic degradation, leading to a longer biological half-life and improved pharmacokinetic properties. ambeed.comwikipedia.org

D-Leucine and its derivatives are particularly valuable in this context. Leucine (B10760876) is a hydrophobic amino acid with a bulky isobutyl side chain. semanticscholar.org Incorporating D-leucine can significantly influence the secondary structure of a peptide, inducing specific turns or conformations that can enhance binding affinity to a biological target. Furthermore, D-leucine serves as a crucial chiral building block in the asymmetric synthesis of complex molecules and pharmaceuticals. beilstein-journals.org For instance, D-amino acids are key components in various antibiotics (like gramicidin (B1672133) S and bacitracin), and specific D-leucine derivatives are used in the synthesis of antiviral and antidiabetic agents. nih.gov The synthesis of the tripeptide aldehyde proteasome inhibitor MG-132, for example, utilizes N-Cbz-D-leucine as a starting reactant. chemicalbook.com The unique steric and hydrophobic properties of the D-leucine side chain make it a powerful tool for chemists to control molecular conformation and enhance the therapeutic potential of synthetic peptides and drugs. beilstein-journals.org

Scope and Emerging Trends in Research Pertaining to 5-(Benzyloxy)-D-Leucine

Research pertaining to highly functionalized, non-canonical amino acids like this compound is situated at the cutting edge of synthetic organic and medicinal chemistry. While literature specifically detailing this exact compound is sparse, its structure points to its role as a specialized chiral building block for complex molecular architectures. The primary research trend involving such compounds is their application in the synthesis of sophisticated peptidomimetics and natural products.

The structure of this compound provides two key strategic elements:

A D-amino acid core : As discussed, this imparts metabolic stability to any peptide chain it is incorporated into. wikipedia.org

A benzyl-protected hydroxyl group : The benzyloxy group (BnO-) is a robust protecting group for the hydroxyl functionality at the 5-position of the leucine side chain. This protection allows for a wide range of chemical manipulations on other parts of the molecule without affecting the hydroxyl group. Subsequently, the benzyl group can be removed via hydrogenolysis—the same condition used to cleave a Cbz protecting group—to unmask the hydroxyl group for further functionalization, such as glycosylation or esterification with a specific moiety.

Recent research highlights the synthesis of similarly complex amino acids. For example, a multi-step synthesis has been reported for a derivative of 5-hydroxy-leucine, which involves creating a complex, protected amino acid for use in further synthetic applications. The synthesis of such compounds often involves stereoselective reactions to establish the correct chirality, starting from simpler chiral precursors like D-serine.

The emerging trend is the use of these elaborate building blocks in a "late-stage derivatization" approach. A protected amino acid like this compound could be incorporated into a peptide, and only in a final step would the benzyl group be removed to reveal the hydroxyl group. This hydroxyl could then serve as a handle to attach reporter tags, fluorescent probes, or moieties designed to improve cell penetration or target engagement. This strategy is central to the development of novel chemical probes for studying biological systems and for the creation of next-generation therapeutics with highly tailored properties.

Table of Properties for this compound Note: Experimental data for this specific compound is not widely available. Properties are estimated based on its structure and data for the closely related compound N-Cbz-D-Leucine.

| Property | Value | Source |

| CAS Number | 2171351-39-4 | nih.gov |

| Molecular Formula | C₁₄H₂₁NO₃ | Calculated |

| Molecular Weight | 251.32 g/mol | Calculated |

| Predicted XLogP3 | 2.3 - 2.8 | Estimated based on chemicalbook.com |

| Predicted Hydrogen Bond Donors | 2 | Estimated based on chemicalbook.com |

| Predicted Hydrogen Bond Acceptors | 3 | Estimated based on chemicalbook.com |

| Predicted Form | Solid | Inferred |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H19NO3 |

|---|---|

Molecular Weight |

237.29 g/mol |

IUPAC Name |

(2R)-2-amino-4-methyl-5-phenylmethoxypentanoic acid |

InChI |

InChI=1S/C13H19NO3/c1-10(7-12(14)13(15)16)8-17-9-11-5-3-2-4-6-11/h2-6,10,12H,7-9,14H2,1H3,(H,15,16)/t10?,12-/m1/s1 |

InChI Key |

VVXODUGDJIQSTF-TVKKRMFBSA-N |

Isomeric SMILES |

CC(C[C@H](C(=O)O)N)COCC1=CC=CC=C1 |

Canonical SMILES |

CC(CC(C(=O)O)N)COCC1=CC=CC=C1 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for the Preparation of 5 Benzyloxy D Leucine

Chemo- and Stereoselective Synthesis Routes from Precursors

The synthesis of 5-(benzyloxy)-D-leucine requires careful control over both the chemical transformations and the stereochemical outcome. This section delves into the key aspects of its preparation from suitable precursors.

Enantioselective Approaches to the D-Leucine Stereocenter

Establishing the correct stereochemistry at the α-carbon is a critical step in the synthesis of D-amino acids. Several enantioselective methods have been developed to achieve this. One common strategy involves the asymmetric alkylation of glycine-derived enolates using a chiral catalyst. For instance, copper(salen) complexes have been utilized to catalyze the asymmetric alkylation of amino acid enolates, although the enantioselectivity can be influenced by the steric bulk of the amino acid side chain. researchgate.net

Another powerful approach is the use of biocatalysis. D-amino acid transaminases (D-AATs) can catalyze the asymmetric synthesis of D-amino acids from their corresponding α-keto acids with high enantiomeric excess (>99%). mdpi.com For example, a D-amino acid transaminase from Haliscomenobacter hydrossis has shown broad substrate scope, including the ability to produce D-leucine. mdpi.com These enzymatic methods offer a green and highly selective alternative to traditional chemical synthesis. researchgate.net

Furthermore, stereoinversion cascades, which convert readily available L-amino acids into their D-enantiomers, represent an efficient route. rsc.org These one-pot biocatalytic systems can involve an L-amino acid deaminase followed by a D-amino acid dehydrogenase to achieve high yields and enantiomeric excesses. rsc.org

Strategic Introduction of the Benzyloxycarbonyl Moiety (Cbz-protection)

The benzyloxycarbonyl (Cbz) group is a widely used protecting group for the amino functionality in peptide synthesis and other organic transformations. Its introduction is a key step in the synthesis of N-protected amino acids like this compound. The Cbz group is typically introduced by reacting the amino acid with benzyl (B1604629) chloroformate (Cbz-Cl) under basic conditions. beilstein-journals.orgnih.gov This protection prevents the nucleophilic amino group from participating in unwanted side reactions during subsequent synthetic steps. organic-chemistry.org The Cbz group is valued for its stability under a range of reaction conditions and its relatively straightforward removal by catalytic hydrogenolysis.

Novel Catalytic and Biocatalytic Pathways for Synthesis

Recent advancements in catalysis and biocatalysis have opened up new avenues for the efficient and selective synthesis of D-amino acids and their derivatives.

Enzyme-Mediated Synthesis of D-Leucine Derivatives (e.g., Leucine (B10760876) Dehydrogenase)

Enzymes offer unparalleled stereoselectivity and are increasingly used in organic synthesis. Leucine dehydrogenase (LeuDH) is a key enzyme that catalyzes the reversible reductive amination of α-keto acids to their corresponding L-amino acids. mdpi.commdpi.comfrontiersin.org While LeuDH typically produces L-amino acids, it can be part of multi-enzyme cascade systems to generate D-amino acids. rsc.orgnih.gov

For example, a cascade involving an L-amino acid deaminase and a D-amino acid dehydrogenase can convert an L-amino acid into the corresponding D-amino acid with high selectivity. rsc.org In such a system, the L-amino acid is first deaminated to the α-keto acid, which is then stereoselectively reduced to the D-amino acid by the D-amino acid dehydrogenase. rsc.orgnih.gov

Engineered enzymes are also playing a significant role. By modifying the active site of enzymes like meso-diaminopimelate dehydrogenase, scientists have been able to synthesize bulky D-amino acids with high efficiency. acs.org These biocatalytic approaches are often more environmentally friendly and can provide access to chiral molecules that are difficult to synthesize using traditional chemical methods. mdpi.comsymeres.comnih.gov

| Enzyme System | Precursor | Product | Key Features |

| L-amino acid deaminase & D-amino acid dehydrogenase cascade | L-leucine | D-leucine | One-pot stereoinversion, >99% ee rsc.orgnih.gov |

| Engineered meso-diaminopimelate dehydrogenase | α-keto acid | Bulky D-amino acids | High catalytic efficiency and turnover acs.org |

| D-amino acid transaminase (D-AAT) | α-keto-isocaproate | D-leucine | High enantioselectivity (>99% ee) mdpi.com |

| Leucine Dehydrogenase (in multi-enzyme systems) | α-keto-isocaproate | D-leucine | Part of a cascade for D-amino acid synthesis rsc.orgnih.gov |

Asymmetric Catalysis in C-N Bond Formations

The formation of the carbon-nitrogen bond is a fundamental transformation in the synthesis of amino acids. Asymmetric catalysis provides a powerful tool to control the stereochemistry of this bond formation. rsc.org Transition-metal-catalyzed reactions, such as the asymmetric hydroamination of alkenes or the amination of C-H bonds, are at the forefront of this field. rsc.org

For the synthesis of D-leucine derivatives, a catalytic asymmetric process could involve the reaction of a prochiral enamine or alkene with an amine source in the presence of a chiral catalyst. The catalyst, typically a transition metal complex with a chiral ligand, would guide the approach of the reagents to favor the formation of the desired D-enantiomer. rsc.org While specific examples for the direct synthesis of this compound via this method are not extensively documented, the general principles of asymmetric C-N bond formation are highly applicable.

Optimization of Reaction Conditions for Scalable Syntheses

The scalable synthesis of this compound, a chiral molecule, requires meticulous optimization of reaction conditions to ensure high yield, stereochemical fidelity, and economic viability. A plausible synthetic pathway involves the selective hydroxylation of a D-leucine precursor at the C5 position, followed by the protection of the resulting hydroxyl group via benzylation. Alternatively, a convergent synthesis might involve a chiral building block that already contains the benzyloxy moiety.

Key to scaling up production is the transition from laboratory-scale procedures to robust, large-scale processes. This often involves moving from traditional chemical methods to more efficient catalytic systems, including biocatalysis. polypeptide.comrsc.org Enzymes such as hydroxylases and transaldolases, often employed in whole-cell systems, offer high selectivity under mild conditions, which is advantageous for complex molecules. researchgate.netnih.govnih.gov For instance, the hydroxylation of L-pipecolic acid has been optimized by adjusting parameters like pH, temperature, metal cofactors (e.g., FeSO₄), and substrate concentrations to maximize yield and catalytic efficiency. researchgate.net Similar principles can be applied to the synthesis of a 5-hydroxy-D-leucine intermediate.

The optimization process for a scalable synthesis would typically investigate several parameters:

Catalyst System: For a potential hydroxylation step, screening various non-heme Fe(II)/α-ketoglutarate-dependent dioxygenases could identify an enzyme with high activity and regioselectivity for the C5 position of a D-leucine substrate. researchgate.net For a benzylation step, optimizing the catalyst (e.g., phase-transfer catalysts like tetrabutylammonium (B224687) bromide), base (e.g., K₂CO₃), and solvent is crucial. core.ac.uk

Reaction Medium: The choice of solvent is critical for both solubility of reactants and catalyst performance. While organic solvents like Dichloromethane (B109758) (DCM) or Tetrahydrofuran (THF) are common, aqueous systems or biphasic media are often preferred for scalability and sustainability in biocatalytic steps. core.ac.ukcaltech.edursc.org

Temperature and pH: These parameters must be finely tuned to maximize enzyme activity and stability or to control the rate and selectivity of a chemical reaction. For example, enzymatic hydroxylations are often performed at around 30°C and a pH of 7.0-8.0. researchgate.netnih.gov

Reagent Stoichiometry: On a large scale, using large excesses of reagents is economically and environmentally undesirable. polypeptide.comacs.org Optimization aims to use reactants in near-stoichiometric amounts, which requires highly efficient catalytic cycles.

Below is a hypothetical data table illustrating the optimization of a key enzymatic hydroxylation step for a D-leucine derivative, based on common optimization parameters for similar biotransformations. researchgate.netmdpi.com

Table 1: Optimization of Hypothetical Enzymatic Hydroxylation of D-Leucine Derivative

| Entry | Parameter Varied | Condition | Conversion (%) | Diastereomeric Ratio (5R:5S) |

| 1 | Baseline | pH 7.0, 30°C, 1 mM FeSO₄ | 65 | 92:8 |

| 2 | pH | pH 6.0 | 45 | 90:10 |

| 3 | pH | pH 8.0 | 78 | 95:5 |

| 4 | Temperature | 25°C | 58 | 94:6 |

| 5 | Temperature | 37°C | 72 | 91:9 |

| 6 | FeSO₄ Conc. | 0.5 mM | 68 | 93:7 |

| 7 | FeSO₄ Conc. | 2.0 mM | 79 | 95:5 |

| 8 | Optimized | pH 8.0, 30°C, 2.0 mM FeSO₄ | 85 | 96:4 |

Purification and Isolation Strategies for High Purity this compound

Achieving high purity for this compound is essential, and this requires robust purification and isolation strategies to remove by-products, unreacted starting materials, and potential stereoisomers. The non-polar benzyl group and the polar amino acid functionality give the molecule amphiphilic character, which must be considered when developing purification methods.

Chromatographic Techniques

Chromatography is a cornerstone for the purification of protected amino acids.

Silica Gel Column Chromatography: This is a widely used method for purifying intermediates and final products in organic synthesis. caltech.edu For a compound like this compound, a typical mobile phase would consist of a mixture of a non-polar solvent like hexanes or cyclohexane (B81311) and a more polar solvent such as ethyl acetate (B1210297) (EtOAc). caltech.eduresearchgate.net Gradient elution, where the polarity of the solvent system is gradually increased, is often employed to separate the desired product from impurities with different polarities.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): For achieving very high purity (>98%), particularly for pharmaceutical applications, RP-HPLC is the standard method. rsc.org This technique separates compounds based on their hydrophobicity. The stationary phase is non-polar (e.g., C18-silica), and the mobile phase is a polar solvent mixture, typically water and acetonitrile (B52724) or methanol, often with an additive like trifluoroacetic acid (TFA) to improve peak shape. acs.org

Supercritical Fluid Chromatography (SFC): SFC is a greener alternative to HPLC that uses supercritical CO₂ as the main mobile phase, reducing the consumption of organic solvents. acs.org It is effective for the purification of chiral molecules and protected peptides. acs.org

Crystallization

Crystallization is the most effective method for obtaining highly pure solid material on a large scale and is often the final step in a synthetic sequence. mun.cagoogle.com The process involves dissolving the crude product in a suitable solvent or solvent mixture at an elevated temperature and then allowing it to cool slowly, causing the pure compound to crystallize out of the solution while impurities remain dissolved.

Key factors for successful crystallization include:

Solvent Selection: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For non-polar amino acid derivatives, solvents like ethanol, isopropanol, or mixtures such as EtOAc/hexane might be effective. researchgate.net

pH Adjustment: The solubility of amino acids is highly dependent on pH. Adjusting the pH of the solution to the isoelectric point of this compound can significantly decrease its solubility, inducing crystallization. google.com

Control of Supersaturation: Slow cooling, slow evaporation of the solvent, or the gradual addition of an anti-solvent (a solvent in which the compound is insoluble) are techniques used to control the rate of crystallization, which is crucial for forming large, pure crystals. nih.gov

The following table compares the primary purification strategies applicable to this compound.

Table 2: Comparison of Purification Strategies for this compound

| Technique | Principle | Advantages | Limitations |

| Silica Gel Chromatography | Adsorption chromatography based on polarity. | High capacity, good for crude purifications, relatively low cost. | May not resolve close-running impurities or stereoisomers; requires large solvent volumes. researchgate.net |

| RP-HPLC | Partition chromatography based on hydrophobicity. | Excellent resolution, capable of achieving >99% purity, well-established for amino acids. rsc.org | Expensive, limited scalability for preparative work, uses significant amounts of organic solvents. acs.org |

| Crystallization | Differential solubility leading to the formation of a solid crystalline lattice. | Highly effective for achieving high purity, scalable, cost-effective for large quantities. mun.cagoogle.com | Can be time-consuming to develop conditions, yield may be reduced by material remaining in the mother liquor. |

Chemical Transformations and Reactivity Profiles of 5 Benzyloxy D Leucine

Reactions Involving the Carboxyl Group.

The carboxyl group of 5-(Benzyloxy)-D-leucine is a primary site for reactions that enable its incorporation into larger molecular structures, most notably peptides.

Esterification and Amidation Reactions.

Esterification: The carboxyl group of this compound can be converted to an ester through various methods. A common laboratory-scale method involves reaction with an alcohol in the presence of an acid catalyst, such as sulfuric acid or hydrogen chloride. For instance, microwave-assisted esterification with n-butanol has been shown to be an efficient method for amino acids like L-leucine, achieving significant yields in a short amount of time. scirp.org Another approach is the use of 2,2-dimethoxypropane and aqueous hydrogen chloride for the preparation of methyl esters. The formation of benzyl (B1604629) esters can also be achieved using benzyl chloride in an ionic liquid. researchgate.net These esterification reactions are crucial for temporarily protecting the carboxyl group during peptide synthesis or for creating derivatives with altered solubility and reactivity.

Amidation: The formation of an amide bond from the carboxyl group is a cornerstone of peptide synthesis. Direct amidation of the carboxylic acid with an amine is possible but often requires harsh conditions. More commonly, the carboxyl group is activated to facilitate amide bond formation under milder conditions. Coupling agents are frequently employed to achieve efficient amidation. lookchemmall.com

| Reaction Type | Reagents and Conditions | Product Type |

| Esterification | Alcohol (e.g., methanol, n-butanol), Acid Catalyst (e.g., H2SO4, HCl), Microwave irradiation | Alkyl Ester |

| Esterification | Benzyl Chloride, Ionic Liquid | Benzyl Ester |

| Amidation | Amine, Coupling Agent (e.g., DCC, EDC) | Amide |

Formation of Activated Esters and Anhydrides in Peptide Coupling.

To enhance the efficiency of amide bond formation in peptide synthesis, the carboxyl group of this compound is often converted into a more reactive intermediate, such as an activated ester or an anhydride.

Activated Esters: Activated esters are significantly more susceptible to nucleophilic attack by the amino group of another amino acid. Common activating agents include N-hydroxysuccinimide (NHS) to form NHS esters, and various uronium or phosphonium salts like HATU, HBTU, and PyBOP. peptide.combachem.com These reagents react with the carboxylic acid to generate an intermediate that readily reacts with an incoming amine to form a peptide bond with high efficiency and minimal racemization. peptide.comacademicjournals.orgorgsyn.org

Anhydrides: Symmetrical or mixed anhydrides can also be formed from the carboxyl group. For example, reaction with an acyl halide, such as acetyl chloride, can lead to the formation of an N-carboxyanhydride (NCA). google.com These anhydrides are highly reactive acylating agents that can be used in peptide synthesis.

| Intermediate | Activating Reagent(s) | Key Features |

| Activated Ester | N-hydroxysuccinimide (NHS), HATU, HBTU, PyBOP | Increased reactivity towards amines, reduced risk of racemization. peptide.combachem.comacademicjournals.org |

| Anhydride | Acyl Halide (e.g., Acetyl Chloride) | Highly reactive acylating agent. google.com |

Reactions Involving the Amino Group.

The amino group of this compound is a nucleophilic center that readily participates in a variety of reactions, particularly those involving acylation and the introduction of protecting groups.

Acylation and Sulfonylation Reactions.

Acylation: The amino group can be acylated by reacting with acylating agents such as acid chlorides or anhydrides. A common example is acetylation using acetic anhydride. google.com This reaction is often used to introduce an acetyl protecting group or to modify the biological properties of the molecule. nih.gov

Sulfonylation: Similarly, sulfonylation occurs when the amino group reacts with a sulfonyl chloride, such as p-toluenesulfonyl chloride (TsCl) or dansyl chloride. This leads to the formation of a sulfonamide, which can serve as a protecting group or as a fluorescent tag for analytical purposes.

N-Derivatization Strategies for Analytical and Synthetic Purposes.

Derivatization of the amino group is a common strategy for both analytical detection and synthetic manipulation. For analytical purposes, reagents that introduce a chromophore or fluorophore are often used. For instance, derivatization with AccQ•Tag reagent (6-aminoquinolyl-N-hydroxysuccinimidyl carbamate) allows for sensitive fluorescent detection in amino acid analysis. waters.com

In synthesis, the primary purpose of N-derivatization is the introduction of a protecting group. This is essential in peptide synthesis to prevent the amino group from reacting out of turn. Common N-protecting groups include:

Benzyloxycarbonyl (Cbz or Z): Introduced using benzyl chloroformate. academicjournals.org

tert-Butoxycarbonyl (Boc): Introduced using di-tert-butyl dicarbonate (B1257347).

9-Fluorenylmethyloxycarbonyl (Fmoc): Introduced using Fmoc-Cl or Fmoc-OSu.

Transformations at the Benzyloxy Side Chain and Deprotection.

The benzyloxy group on the side chain of this compound serves as a protecting group for the hydroxyl functionality. This group is generally stable to many reaction conditions used in peptide synthesis but can be selectively removed when desired.

The most common method for the deprotection of the benzyl ether is catalytic hydrogenation . This reaction is typically carried out using a palladium catalyst (e.g., palladium on carbon, Pd/C) under an atmosphere of hydrogen gas. academicjournals.orgmdpi.com The benzyl group is cleaved, yielding the free hydroxyl group and toluene (B28343) as a byproduct. This deprotection method is advantageous because it is generally mild and does not affect many other functional groups.

Alternative methods for benzyl ether cleavage exist but are less commonly used for this specific substrate. These can include treatment with strong acids or Lewis acids, though these conditions may not be compatible with other protecting groups present in the molecule.

The cleavage of the benzyloxy group is a critical step in the synthesis of molecules where a free hydroxyl group is required in the final product, such as in the synthesis of hydroxy-amino acid-containing peptides or other natural products.

Catalytic Hydrogenolysis and Other Cleavage Methods

The benzyl ether in this compound serves as a protective group for the hydroxyl moiety in the side chain. The removal of this group, a process known as deprotection, is a critical step in synthetic sequences to unmask the hydroxyl functionality for further reactions. The most common and efficient method for cleaving benzyl ethers is catalytic hydrogenolysis. youtube.com

Catalytic Hydrogenolysis: This reaction involves the cleavage of the carbon-oxygen bond of the ether by hydrogen gas in the presence of a metal catalyst. youtube.comacs.org Palladium on carbon (Pd/C) is the most frequently used catalyst for this transformation. youtube.com The reaction is typically carried out in a protic solvent such as methanol or ethanol under a hydrogen atmosphere. The process is generally clean, high-yielding, and proceeds under mild conditions, which is advantageous for complex molecules with sensitive functional groups. youtube.comrsc.org The byproducts of this reaction are the deprotected 5-hydroxy-D-leucine and toluene, which are easily separated. youtube.com A key advantage of this method is its selectivity; other ether types, such as ethyl ethers, are typically not affected under these conditions. youtube.com

Other Cleavage Methods: While catalytic hydrogenolysis is prevalent, other methods can be employed to cleave benzyl ethers, although they may be limited by the substrate's sensitivity to the required conditions. organic-chemistry.org

Strong Acids: Reagents like hydrobromic acid (HBr) can cleave benzyl ethers. However, this method is generally harsh and suitable only for substrates that can withstand strong acidic conditions. organic-chemistry.org

Oxidative Cleavage: The benzyl group can be removed through an oxidative pathway. For instance, oxidation to a benzoate ester, followed by hydrolysis under basic conditions, can yield the desired alcohol. organic-chemistry.org Certain substituted benzyl ethers, such as the p-methoxybenzyl (PMB) ether, are more susceptible to oxidative cleavage with reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ). organic-chemistry.org

| Method | Reagents | Typical Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Catalytic Hydrogenolysis | H₂, Pd/C | MeOH or EtOH solvent, room temperature, 1 atm H₂ | Mild, high yield, selective for benzyl ethers. youtube.comrsc.org | Incompatible with other reducible groups (e.g., alkynes, some alkenes). organic-chemistry.org |

| Acidic Cleavage | Conc. HBr or other strong acids | Elevated temperatures | Effective for robust substrates. | Harsh conditions, not suitable for acid-sensitive molecules. organic-chemistry.org |

| Oxidative Cleavage | DDQ (for PMB ethers), or oxidation/hydrolysis sequence | Varies with specific reagent | Offers an alternative to hydrogenation. organic-chemistry.org | May affect other oxidizable functional groups. |

Functionalization of the Deprotected Hydroxy Moiety

Following the successful cleavage of the benzyl ether from this compound, the resulting compound, 5-hydroxy-D-leucine, possesses a primary alcohol on its side chain. This newly exposed hydroxyl moiety is a versatile functional group that can undergo various chemical transformations, significantly expanding the synthetic utility of the amino acid scaffold.

One of the most common functionalizations is O-acylation, which involves the esterification of the hydroxyl group. This transformation is particularly relevant as O-acylated hydroxyleucine motifs are found in a number of bioactive natural products. nih.govmdpi.com For instance, in the context of muraymycin nucleoside antibiotics, acylation of the hydroxy position with fatty acid side chains has been shown to significantly enhance biological activity. nih.gov

The esterification can be achieved using standard coupling protocols. For example, reacting the deprotected amino acid (with its amino and carboxyl groups suitably protected) with a carboxylic acid in the presence of a coupling agent like N,N'-diisopropylcarbodiimide (DIC) and a catalyst such as 4-dimethylaminopyridine (DMAP) can yield the corresponding O-acylated derivative. nih.gov This approach allows for the introduction of a wide variety of acyl chains, enabling the synthesis of diverse derivatives for applications such as structure-activity relationship (SAR) studies. nih.gov

Stereochemical Stability and Investigations of Racemization Pathways

The stereochemical integrity of the α-carbon is a critical aspect in the synthesis and application of chiral amino acids like this compound. The D-configuration is essential for its specific biological or chemical properties, and any loss of optical purity through racemization can be detrimental.

Generally, the α-proton of an amino acid is not readily abstracted, and the stereocenter is stable under neutral and mildly acidic or basic conditions. However, racemization can occur under more vigorous conditions or as a side reaction during certain synthetic manipulations. sci-hub.box

Factors Influencing Racemization:

pH: Both strongly acidic and strongly basic conditions can promote racemization, although the mechanisms differ. In peptide synthesis, the activation of the carboxyl group can increase the acidity of the α-proton, making it more susceptible to abstraction by a base, leading to racemization. sci-hub.box

Active Esters: During peptide synthesis, the formation of highly activated esters (e.g., pentachlorophenyl esters) can significantly increase the rate of racemization of the C-terminal amino acid residue being coupled. sci-hub.box

Temperature: Higher reaction temperatures generally increase the rate of racemization.

Investigations into the optical purity of amino acid derivatives are often performed using chiral chromatography techniques, such as high-performance liquid chromatography (HPLC) with a chiral stationary phase or after derivatization with a chiral reagent like Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide). sci-hub.box Studies using Marfey's reagent have shown that racemization during the derivatization step itself is often negligible, allowing for accurate determination of the enantiomeric purity of the starting amino acid. sci-hub.box In specific industrial processes designed to produce racemic mixtures, conditions are deliberately chosen to facilitate racemization, such as using acetic anhydride with a base addition salt of N-acetyl-leucine. google.comgoogle.com However, in the context of stereospecific synthesis, these conditions are strictly avoided.

| Condition/Process | Potential for Racemization | Rationale |

|---|---|---|

| Strong Base | High | Promotes abstraction of the α-proton, leading to a planar enolate intermediate. sci-hub.box |

| Strong Acid | Moderate to High | Can facilitate enolization, leading to loss of stereochemistry. |

| Peptide Coupling (Active Ester) | High | Activation of the carboxyl group increases the acidity of the α-proton. sci-hub.box |

| Catalytic Hydrogenolysis | Low | Reaction conditions are typically mild and neutral. |

| Chiral Derivatization (e.g., Marfey's) | Negligible | The derivatization process itself generally does not cause racemization. sci-hub.box |

Chemo- and Regioselective Modifications in Complex Reaction Sequences

This compound is a trifunctional molecule, possessing an amino group, a carboxylic acid, and a benzyl-protected hydroxyl group. This structure allows for highly chemo- and regioselective modifications, making it a valuable building block in complex syntheses, particularly in peptide chemistry. iris-biotech.de

Chemoselectivity refers to the preferential reaction of a reagent with one functional group over others. Regioselectivity is the preference for reaction at one position over another. In the case of this compound, the key to selective modification lies in the use of orthogonal protecting groups. The benzyl ether protecting the side-chain hydroxyl group is stable to the conditions typically used to remove N-terminal protecting groups like tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc). organic-chemistry.orgiris-biotech.de

For example, in a solid-phase peptide synthesis, an Fmoc-protected this compound can be incorporated into a growing peptide chain. mdpi.com The Fmoc group can be selectively removed with a mild base (e.g., piperidine) to elongate the peptide chain from the N-terminus, leaving the benzyl ether on the side chain intact. Similarly, a Boc-protected version can be deprotected with a mild acid (e.g., trifluoroacetic acid), again without affecting the benzyl ether.

This orthogonality allows for a controlled, stepwise synthetic strategy:

Peptide Chain Elongation: The amino and carboxyl groups are used for peptide bond formation, while the side chain remains protected by the benzyl ether.

Global Deprotection: After the desired peptide sequence is assembled, a final deprotection step, often involving a strong acid, removes acid-labile side-chain protecting groups.

Selective Side-Chain Deprotection: The benzyl ether can then be selectively cleaved via catalytic hydrogenolysis. youtube.comrsc.org This step does not affect most other functional groups present in the peptide.

Side-Chain Modification: The unmasked hydroxyl group on the leucine (B10760876) side chain can then be selectively modified (e.g., via acylation) without altering the rest of the peptide backbone. nih.gov

This strategic use of protecting groups ensures that modifications occur only at the desired location, which is fundamental for creating complex and well-defined molecules like modified peptides or natural product analogues. nih.govnih.govresearchgate.net

Applications of 5 Benzyloxy D Leucine As a Chiral Building Block and Synthetic Intermediate

Role in Asymmetric Synthesis of Complex Molecular Architectures

The inherent chirality of 5-(Benzyloxy)-D-leucine makes it an important starting material in asymmetric synthesis, where the goal is to create specific stereoisomers of a target molecule. This control over three-dimensional arrangement is crucial in fields like medicinal chemistry, where different enantiomers of a drug can have vastly different biological effects.

Chiral scaffolds are core molecular frameworks with defined stereochemistry, which can be elaborated to produce a variety of complex target molecules. This compound can be used to introduce a specific stereocenter that directs the stereochemical outcome of subsequent reactions. The D-leucine backbone provides a rigid and predictable conformation, which is instrumental in transferring its chirality to new stereocenters during synthesis. The benzyloxy group serves as a stable protecting group for the hydroxyl functionality, preventing it from undergoing unwanted reactions while allowing for its deprotection and further functionalization at a later stage in the synthetic route.

The utility of amino acids as chiral building blocks is a well-established strategy in organic synthesis. mdpi.com They provide access to molecules with high enantiomeric purity, which is essential for creating biologically active compounds. The predictable stereochemistry of molecules like this compound allows chemists to design synthetic pathways that precisely control the spatial orientation of atoms in the final product.

Macrocycles and heterocycles are key structural motifs found in numerous natural products and pharmaceutical agents. The synthesis of these complex structures often requires building blocks with specific stereochemistry to achieve the desired conformation and biological activity.

Macrocyclic Structures: Macrocyclic peptides, in particular, have gained attention as a therapeutic class that can tackle challenging biological targets. researchgate.net The cyclization of peptides can improve their pharmacological properties, such as metabolic stability and binding affinity. diva-portal.org Non-proteinogenic amino acids like this compound can be incorporated into peptide sequences to induce specific turns or conformations, facilitating efficient macrocyclization. bham.ac.uknih.gov The benzyloxy side chain can also serve as a point for further modification or as a handle for cyclization.

Heterocyclic Structures: Heterocyclic compounds, which contain rings with atoms of at least two different elements, are ubiquitous in medicinal chemistry. utrgv.edufrontiersin.orgjmchemsci.commdpi.com The amino acid structure of this compound can serve as a precursor for various heterocyclic systems. For instance, the amino and carboxyl groups can participate in cyclization reactions to form lactams or other nitrogen-containing rings, while the protected hydroxyl group offers a site for creating ether linkages within a larger ring system. beilstein-journals.org

Utility in Peptide and Peptidomimetic Chemistry

The synthesis of peptides with novel properties is a cornerstone of drug discovery. This compound, as a derivative of a non-standard amino acid, offers unique advantages in this field.

Both solid-phase and solution-phase synthesis are fundamental techniques for constructing peptides. nih.gov

Solid-Phase Peptide Synthesis (SPPS): SPPS is the dominant methodology for peptide synthesis, where a peptide chain is assembled sequentially while anchored to an insoluble resin support. du.ac.inpeptide.compeptide.comumn.edu In this process, amino acids with protected side chains are crucial to prevent unwanted side reactions. The benzyloxy group on this compound acts as a side-chain protecting group. It is generally stable to the conditions used for removing the temporary N-terminal protecting groups (like Fmoc or Boc) but can be removed during the final cleavage from the resin, typically under strong acidic conditions or via hydrogenolysis. peptide.comevitachem.com This compatibility makes it a suitable building block for incorporation into peptide chains using standard SPPS protocols.

Solution-Phase Synthesis: While less common for long peptides, solution-phase synthesis remains important, especially for large-scale production and the synthesis of complex peptide fragments. In this approach, the benzyloxy group provides essential side-chain protection during the coupling reactions in solution.

| Synthesis Method | Role of this compound | Key Features |

| Solid-Phase Peptide Synthesis (SPPS) | Serves as a protected non-proteinogenic amino acid building block. | The benzyloxy group acts as a side-chain protection, compatible with standard Boc/Bzl or Fmoc/tBu strategies. peptide.com |

| Solution-Phase Peptide Synthesis | Used as a chiral intermediate for constructing peptide fragments. | The benzyloxycarbonyl (Cbz or Z) group, a related structure, is a classic protecting group in solution-phase synthesis. nih.gov |

The incorporation of non-proteinogenic amino acids (NPAAs) is a powerful strategy to enhance the therapeutic properties of peptides. nih.govrsc.orgsemanticscholar.org Introducing D-amino acids, such as D-leucine, can significantly increase a peptide's resistance to degradation by proteases, thereby extending its half-life in the body. mdpi.comresearchgate.net

This compound allows for the site-specific introduction of a D-amino acid with a functionalized side chain. This modification can influence the peptide's secondary structure, such as inducing β-turns, which can be critical for receptor binding and biological activity. researchgate.net The protected hydroxyl group also presents an opportunity for post-synthetic modification, allowing for the attachment of other molecules like fluorophores, linkers, or cytotoxic agents.

Precursor in the Synthesis of Pharmaceutical Intermediates (excluding biological activity)

A pharmaceutical intermediate is a chemical compound that is a stepping stone in the synthesis of an active pharmaceutical ingredient (API). The structural and chiral integrity of these intermediates is paramount to ensuring the purity and efficacy of the final drug product.

This compound, with its defined stereochemistry and protected functional group, is an ideal precursor for complex pharmaceutical intermediates. Its D-configuration can be critical for the final molecule's interaction with biological targets. Synthetic chemists can utilize the various functional groups on the molecule to build complexity in a stepwise and controlled manner. For example, the carboxylic acid can be converted to an amide, ester, or ketone, while the amino group can be acylated or alkylated. Following these transformations, the benzyloxy group can be cleaved to reveal a hydroxyl group, which can then be used in subsequent synthetic steps, such as forming an ether or ester linkage to another part of the target molecule. This step-by-step approach, starting from a chirally pure building block, is a common strategy to avoid costly and difficult chiral separations at later stages of a drug's manufacturing process.

Contributions to Ligand Design for Asymmetric Catalysis.

There is a lack of specific published research detailing the synthesis and application of chiral ligands derived from this compound for asymmetric catalysis. While the synthesis of chiral phosphine (B1218219) ligands from various amino acid esters has been reported, specific examples and performance data for ligands incorporating the this compound scaffold are not available. The design of such ligands would theoretically leverage the stereocenter of the D-leucine backbone to create a chiral environment around a catalytic metal center. The bulky benzyloxy protecting group on the side chain could also play a role in the steric environment of the catalyst, potentially influencing substrate approach and enantioselectivity. However, without experimental data, any discussion of its specific contributions remains speculative.

Methodological Development Using this compound as a Model Substrate.

Similarly, the use of this compound as a model substrate in methodological development, for instance in peptide coupling or other synthetic transformations, is not a widely documented area of research. Protected amino acids are fundamental in the development of new synthetic methodologies, particularly in peptide chemistry where the efficiency and stereochemical fidelity of coupling reactions are paramount. The benzyloxy group serves as a common protecting group for hydroxyl functionalities, and its stability and cleavage conditions are well-understood. It is plausible that this compound has been used in such studies, but specific and detailed reports that would allow for a thorough analysis are not present in the surveyed literature.

Advanced Spectroscopic and Mechanistic Investigations of 5 Benzyloxy D Leucine and Its Transformations

Elucidation of Reaction Mechanisms in Its Formation and Derivatization

The synthesis of 5-(Benzyloxy)-D-leucine typically involves the protection of the amino and carboxyl groups of a suitable D-leucine precursor, followed by the introduction of the benzyloxy group onto the side chain. A common precursor is 5-hydroxy-D-leucine. The formation of the ether linkage in this compound can be achieved through a Williamson ether synthesis. In this reaction, the hydroxyl group of a protected 5-hydroxy-D-leucine derivative is deprotonated with a strong base, such as sodium hydride (NaH), to form an alkoxide. This nucleophilic alkoxide then undergoes an SN2 reaction with benzyl (B1604629) bromide or a similar benzylating agent. The mechanism involves the backside attack of the alkoxide on the benzylic carbon, leading to the displacement of the bromide leaving group and the formation of the desired ether. The stereochemistry at the α-carbon of the D-leucine backbone is preserved during this process.

Derivatization of this compound often involves transformations of its amino and carboxyl termini for peptide synthesis or other modifications. For instance, the amino group can be protected with a benzyloxycarbonyl (Cbz or Z) group. This is typically achieved by reacting this compound with benzyl chloroformate in the presence of a base. The mechanism involves the nucleophilic attack of the amino group on the carbonyl carbon of benzyl chloroformate, followed by the elimination of a chloride ion.

Further derivatization can include coupling reactions to form peptides. The carboxyl group of N-protected this compound is activated, often using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC), to facilitate the formation of an amide bond with the amino group of another amino acid or peptide. The mechanism of DCC coupling involves the formation of a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine nucleophile.

Conformational Analysis and Stereochemical Assignment

The conformation of this compound is influenced by the steric bulk and rotational freedom of its side chain. The presence of the benzyloxy group introduces additional rotational bonds (Cδ-O, O-CH2Ph) compared to leucine (B10760876). Computational modeling and spectroscopic techniques are employed to understand the preferred conformations. Studies on similar molecules, such as peptides containing Cα,α-dibenzylglycine, indicate that bulky aromatic side chains can significantly restrict the conformational freedom of the peptide backbone. researchgate.net For this compound, it is expected that the side chain will adopt conformations that minimize steric clashes between the benzyl group, the isobutyl moiety, and the amino acid backbone.

The stereochemical assignment of the α-carbon is crucial and is typically confirmed using spectroscopic methods. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for this purpose. For D-amino acids, specific through-space correlations in Nuclear Overhauser Effect (NOE) experiments can provide information about the relative orientation of the side chain and the backbone protons, which is dependent on the stereochemistry. Furthermore, the chemical shifts of the α-proton and α-carbon can be indicative of the stereoconfiguration, especially when compared to the L-enantiomer or known standards. mdpi.com

Spectroscopic Characterization of Synthetic Intermediates (excluding basic compound identification data)

The synthesis of this compound involves several intermediates whose structures are elucidated using advanced spectroscopic techniques. Beyond simple identification, these methods provide detailed information about the electronic and structural environment of the molecules.

Mass Spectrometry (MS): The fragmentation patterns of benzyloxycarbonyl (Cbz)-protected amino acids and peptides in mass spectrometry are well-characterized and can be applied to the intermediates of this compound synthesis. rsc.org For instance, an N-Cbz protected intermediate of this compound would be expected to show a characteristic loss of a benzyloxy radical (PhCH2O•) or toluene (B28343) (PhCH3) from the molecular ion. rsc.org The fragmentation of the peptide bond in dipeptide intermediates containing this residue would also follow predictable pathways, aiding in sequence confirmation. rsc.org High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition of these intermediates. nih.gov

| Intermediate Type | Expected Key MS Fragmentation | Technique |

| N-Cbz-5-(Benzyloxy)-D-leucine | Loss of benzyloxy radical, loss of toluene, decarboxylation | ESI-MS/MS |

| 5-(Benzyloxy)-D-leucinyl-peptide | Peptide bond cleavage (b and y ions), side chain fragmentation | MALDI-TOF/TOF |

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra provide detailed structural information. For a synthetic intermediate where the hydroxyl group of 5-hydroxy-D-leucine is not yet benzylated, the chemical shift of the protons and carbon at the 5-position would be significantly different from the final product. After benzylation, the appearance of signals corresponding to the benzylic protons (typically a singlet around 4.5 ppm) and the aromatic protons of the benzyl group confirms the successful etherification. Two-dimensional NMR techniques like COSY and HSQC are used to assign all proton and carbon signals unambiguously.

| Spectroscopic Feature | Pre-benzylation Intermediate (5-hydroxy-D-leucine derivative) | Post-benzylation Intermediate (this compound derivative) |

| 1H NMR Signal for CH2 at position 5 | Multiplet, chemical shift influenced by adjacent OH group | Shifted chemical shift, coupling to benzylic protons may be observed |

| 1H NMR Signal for Benzylic Protons | Absent | Singlet around 4.5 ppm |

| 13C NMR Signal for C5 | Chemical shift indicative of an alcohol | Shifted downfield due to ether linkage |

Chirality Determination Methodologies

Ensuring the enantiopurity of this compound is critical, especially for its potential applications in biologically active compounds. Several methodologies are employed for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC): This is a widely used technique for separating enantiomers. mst.edusigmaaldrich.comchromatographytoday.comsigmaaldrich.com The stationary phase of the HPLC column is modified with a chiral selector that interacts differently with the D- and L-enantiomers, leading to different retention times. For amino acids and their derivatives, chiral stationary phases based on macrocyclic glycopeptides (e.g., teicoplanin-based) or Pirkle-type phases are often effective. mst.edusigmaaldrich.com The derivatization of the amino group with reagents like 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) can enhance the resolution and detection of the enantiomers. mst.edu

Vibrational Circular Dichroism (VCD): VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. wikipedia.orgnih.govbruker.com The resulting spectrum is highly sensitive to the absolute configuration of the molecule. wikipedia.orgresearchgate.net Experimental VCD spectra can be compared with spectra predicted by quantum chemical calculations (e.g., using Density Functional Theory) to unambiguously determine the absolute stereochemistry. wikipedia.orgresearchgate.netresearchgate.net For D-amino acids, the VCD signals are typically opposite in sign to their L-enantiomers, providing a definitive method for stereochemical assignment. nih.govresearchgate.netresearchgate.net

| Method | Principle | Application to this compound |

| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. mst.edusigmaaldrich.com | Separation and quantification of D- and L-enantiomers to determine enantiomeric excess. |

| Vibrational Circular Dichroism (VCD) | Differential absorption of circularly polarized infrared light by a chiral molecule. wikipedia.orgbruker.com | Non-destructive determination of the absolute configuration in solution by comparing experimental and calculated spectra. researchgate.netresearchgate.net |

| X-ray Crystallography | Diffraction of X-rays by a single crystal to determine the three-dimensional atomic arrangement. nih.govresearchgate.netresearchgate.net | Unambiguous determination of the absolute stereochemistry in the solid state. |

Computational and Theoretical Studies on 5 Benzyloxy D Leucine

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) could be employed to elucidate the electronic structure of 5-(Benzyloxy)-D-Leucine. These calculations would provide insights into the distribution of electron density, molecular orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the electrostatic potential.

From these fundamental properties, reactivity descriptors can be calculated. For instance, the HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability. A smaller gap generally suggests higher reactivity. The molecular electrostatic potential map would highlight the electron-rich and electron-deficient regions of the molecule, indicating likely sites for electrophilic and nucleophilic attack, respectively. This information is crucial for predicting how this compound might interact with other molecules and its potential role in chemical reactions.

Table 1: Hypothetical Electronic Properties of this compound Calculated via DFT

| Property | Hypothetical Value | Significance |

| HOMO Energy | -6.5 eV | Relates to the ability to donate electrons. |

| LUMO Energy | -1.2 eV | Relates to the ability to accept electrons. |

| HOMO-LUMO Gap | 5.3 eV | Indicator of chemical stability. |

| Dipole Moment | 2.5 D | Influences solubility and intermolecular interactions. |

Note: The values in this table are illustrative and would need to be confirmed by actual quantum chemical calculations.

Molecular Modeling and Conformational Landscape Analysis

The biological activity and physical properties of a molecule are intrinsically linked to its three-dimensional structure. Molecular modeling techniques, particularly conformational analysis, are used to explore the possible shapes a molecule like this compound can adopt. Due to the presence of several rotatable bonds in its structure (in the side chain and the benzyloxy group), this molecule can exist in numerous conformations.

Prediction of Spectroscopic Parameters and Reaction Pathways

Computational methods are powerful tools for predicting spectroscopic properties. For this compound, quantum chemical calculations can be used to predict its infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra. These predicted spectra can be invaluable for interpreting experimental data and confirming the structure of the compound. For example, calculated vibrational frequencies can be correlated with experimental IR spectra to assign specific peaks to molecular motions. Similarly, predicted NMR chemical shifts can aid in the structural elucidation of the molecule and its derivatives.

Furthermore, computational chemistry can be employed to investigate potential reaction pathways involving this compound. By calculating the energies of reactants, transition states, and products, researchers can determine the activation energies and reaction thermodynamics. This allows for the prediction of the most likely reaction mechanisms, which is essential for understanding its chemical behavior and for designing synthetic routes.

Rational Design of New Derivatives through Computational Approaches

The insights gained from computational studies on the electronic structure, conformation, and reactivity of this compound can be leveraged for the rational design of new derivatives with desired properties. This process, often referred to as in silico design, allows for the virtual screening and evaluation of numerous potential modifications to the parent molecule before undertaking laborious and costly laboratory synthesis.

For instance, by understanding the structure-activity relationship (SAR), computational models can be built to predict how changes to the chemical structure of this compound would affect its biological activity or other properties. Quantitative Structure-Activity Relationship (QSAR) models, for example, can correlate molecular descriptors with observed activity. These models can then be used to propose new derivatives with enhanced potency, selectivity, or improved pharmacokinetic profiles. Computational docking studies could also be performed if a biological target is known, to predict the binding affinity and mode of interaction of newly designed derivatives.

Future Directions and Emerging Research Avenues for 5 Benzyloxy D Leucine

Development of More Sustainable and Environmentally Benign Synthetic Routes

The chemical synthesis of protected, non-canonical amino acids like 5-(Benzyloxy)-D-Leucine has traditionally relied on methods that often involve hazardous solvents, multi-step protection/deprotection schemes, and significant waste generation. Th rsc.orgrsc.orge future of its synthesis lies in the adoption of green chemistry principles to create more sustainable and efficient manufacturing processes.

A primary focus is the replacement of conventional organic solvents, such as dichloromethane (B109758) (DCM) and dimethylformamide (DMF), which have toxicity concerns, with greener alternatives like propylene (B89431) carbonate or even aqueous systems. Re rsc.orggreentech.frsearch into water-compatible protecting groups and micellar catalysis could enable key synthetic steps to be performed in water, dramatically reducing the environmental footprint.

F greentech.frnih.govurthermore, biocatalysis presents a powerful avenue for sustainable synthesis. Th acs.orge use of enzymes, such as engineered hydroxylases, could achieve the regioselective hydroxylation of a leucine (B10760876) precursor at the 5-position under mild, aqueous conditions. Th mdpi.comchemrxiv.orgis enzymatic step could be part of a chemoenzymatic pathway, where a subsequent chemical step introduces the benzyl (B1604629) protecting group. Such approaches not only reduce reliance on harsh reagents but also offer high stereoselectivity, which is crucial for producing the desired D-enantiomer. An mdpi.comresearchgate.netnih.govother strategy involves minimizing the number of protecting groups required during synthesis, a concept known as Minimal-Protection Solid-Phase Peptide Synthesis (MP-SPPS), which enhances productivity and reduces chemical waste.

| researchgate.netParameter | Traditional Synthesis (Hypothetical) | Future Sustainable Synthesis (Projected) |

| Solvents | Dichloromethane (DCM), Dimethylformamide (DMF) | Water, Propylene Carbonate, 2-Methyl-THF |

| Key Transformation | Multi-step chemical hydroxylation and protection | Biocatalytic hydroxylation (e.g., using an engineered hydroxylase) |

| Protecting Groups | Multiple protection/deprotection steps | Minimal protection strategies, water-soluble protecting groups |

| Waste Profile | High E-Factor (significant solvent and reagent waste) | Low E-Factor (reduced waste, biodegradable byproducts) |

| Stereocontrol | May require chiral resolution of a racemic mixture | High stereoselectivity from enzymatic catalysis |

This interactive table outlines a comparison between traditional and potential future sustainable synthetic routes for this compound, based on general principles of green peptide chemistry.

Exploration of Novel Catalytic Transformations Involving this compound

Beyond its synthesis, this compound can be a substrate for novel catalytic transformations to generate even more complex and valuable molecules. An emerging area of intense interest is the synergistic use of photocatalysis and biocatalysis. Th nih.govsciencedaily.comis dual catalysis approach uses light to generate reactive radical species that can be guided by an enzyme's active site to perform new-to-nature reactions with high stereoselectivity. Fo sciencedaily.comnih.govr instance, a pyridoxal-5'-phosphate (PLP)-dependent enzyme could be used in conjunction with a photocatalyst to functionalize the alpha-carbon of this compound, creating derivatives with multiple stereocenters in a single step.

P nih.govnih.govhotoredox catalysis, known for its mild reaction conditions, offers a powerful toolkit for modifying amino acids. Th cam.ac.ukrsc.orgnih.govis could involve late-stage functionalization of the benzyl group or other parts of the molecule, allowing for the rapid diversification of this compound derivatives. Metal catalysis also continues to offer new possibilities for creating bio-orthogonal handles on amino acids, which can be used for specific labeling and modification of peptides and proteins.

| acs.orgCatalytic Approach | Potential Transformation on this compound | Key Advantages |

| Biocatalysis | Regio- and stereoselective C-H hydroxylation of a precursor. | mdpi.comHigh selectivity, mild aqueous conditions, environmentally benign. |

| Photobiocatalysis | Asymmetric radical functionalization at the α- or β-position. | nih.govCreates complex stereochemistry, new-to-nature reactions. |

| nih.gov | Photoredox Catalysis | Late-stage functionalization of the side chain or aromatic ring. |

| nih.gov | Metal Catalysis | Cross-coupling reactions to introduce novel functional groups. |

This interactive table summarizes potential novel catalytic transformations that could be applied to this compound and its precursors.

Expansion of Its Utility in New Areas of Asymmetric Synthesis

The D-configuration of this compound makes it a valuable chiral building block. Future research will likely explore its use as a catalyst or chiral auxiliary in other asymmetric reactions. Primary α-amino amides derived from D-amino acids have been shown to act as effective organocatalysts in reactions like asymmetric aldol (B89426) and Michael additions. De mdpi.comrivatives of this compound could be developed into novel catalysts for synthesizing other chiral molecules.

Furthermore, the asymmetric synthesis of D-amino acids is a critical area of research, as these compounds are key components in many pharmaceuticals. Ad mdpi.comresearchgate.netnih.govvances in biocatalysis, particularly with enzymes like D-amino acid transaminases (DAATs), provide a direct route to D-amino acids from prochiral α-keto acids. De mdpi.comacs.orgveloping a specific DAAT or other engineered enzyme for the direct, asymmetric synthesis of this compound or its immediate precursor would be a significant advancement, bypassing the need for classical resolution methods. Ch mdpi.comnih.goviral Ni(II) complexes are another powerful tool for the asymmetric synthesis of tailor-made amino acids and could be adapted for this specific target.

# nih.gov## 7.4. Integration into Automated Synthesis and High-Throughput Methodologies

The utility of any non-canonical amino acid is greatly enhanced by its compatibility with automated synthesis platforms. A key future direction is the seamless integration of this compound into automated solid-phase peptide synthesis (SPPS). Th formulationbio.comamericanpeptidesociety.orgnih.govis requires the development and optimization of protocols for its efficient coupling to a growing peptide chain on a solid support. Re springernature.comsearch will focus on ensuring high coupling yields and preventing side reactions under the standardized, cyclic conditions of automated synthesizers.

T americanpeptidesociety.orgnih.govhis integration is crucial for high-throughput synthesis and screening, where large libraries of peptides containing this compound can be rapidly prepared and tested for biological activity. Hi nih.govbmglabtech.com747labs.comgh-throughput experimentation (HTE) platforms can be used to quickly screen reaction conditions for on-resin modifications of peptides containing this residue, enabling the rapid diversification of peptide libraries. Th acs.orge ability to automate the inclusion of this compound will accelerate the discovery of novel peptide-based therapeutics, diagnostics, and materials.

# 747labs.comnih.gov## 7.5. Advanced Derivatization Strategies for Analytical and Chiral Separations

Ensuring the enantiomeric purity of this compound is critical for its applications. Future research will focus on developing more advanced and sensitive analytical methods for its characterization. High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a common method for separating protected amino acid enantiomers. On tandfonline.comphenomenex.comsigmaaldrich.comgoing work involves developing new CSPs, such as those based on macrocyclic antibiotics or polysaccharides, that offer better resolution and versatility for a wider range of protected amino acids.

A tandfonline.comsigmaaldrich.comgoogle.comnother powerful strategy is chiral derivatization, where the amino acid enantiomers are reacted with a chiral derivatizing agent (CDA) to form diastereomers. Th mdpi.comnih.govese diastereomers can then be separated on a standard, non-chiral HPLC column. Th nih.gove development of novel CDAs, such as Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide (FDAA), allows for highly sensitive detection down to nanomolar concentrations and is compatible with advanced techniques like ion mobility-mass spectrometry (IMS-MS). Th nih.govx-mol.netbiorxiv.orgese methods not only confirm enantiomeric purity but also enable precise quantification in complex mixtures, which is essential for quality control and metabolic studies.

| Analytical Technique | Future Research Focus | Benefit for this compound |

| Chiral HPLC | Development of new chiral stationary phases (CSPs). | tandfonline.commdpi.comDirect, reliable separation of D- and L-enantiomers without derivatization. |

| phenomenex.com | Chiral Derivatization | Synthesis of new chiral derivatizing agents (CDAs). |

| nih.gov | Ion Mobility-Mass Spec. | Coupling derivatization with IMS-MS for high-throughput analysis. |

| nih.govbiorxiv.org | Gas Chromatography (GC) | Use of chiral columns for separation of volatile derivatives. |

| mdpi.com | ||

| This interactive table highlights emerging strategies and future research directions for the analytical and chiral separation of this compound. |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-(Benzyloxy)-D-Leucine, and how can purity be ensured?

- Methodological Answer : Synthesis typically involves multi-step processes, including benzyloxy group introduction via nucleophilic substitution or Mitsunobu reactions. Protecting groups (e.g., tert-butyloxycarbonyl, Boc) are critical to preserve stereochemistry during D-leucine functionalization . Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) and characterization by HPLC (>98% purity) are recommended. Confirm identity using H/C NMR and high-resolution mass spectrometry (HRMS) .

Q. How can researchers characterize the structural features of this compound?

- Methodological Answer : Key techniques include:

- NMR : Analyze benzyloxy aromatic protons (δ 7.2–7.4 ppm) and D-leucine’s chiral center (split signals in H NMR due to stereochemistry) .

- X-ray crystallography : Resolve absolute configuration, particularly for chiral D-leucine derivatives .

- FT-IR : Confirm carbonyl (C=O, ~1700 cm) and benzyl ether (C-O, ~1250 cm) groups .

Q. What solubility challenges arise with this compound, and how can they be mitigated?

- Methodological Answer : The compound’s hydrophobicity (due to the benzyloxy group) limits aqueous solubility. Use co-solvents like DMSO or ethanol (10–20% v/v) for in vitro assays. For in vivo studies, employ lipid-based nanoemulsions or cyclodextrin inclusion complexes to enhance bioavailability .

Advanced Research Questions

Q. How does the stereochemistry of D-Leucine influence the biological activity of this compound?

- Methodological Answer : D-Leucine’s non-natural configuration may reduce metabolic degradation by L-amino acid oxidases, enhancing plasma stability. Compare enantiomers via:

- Enzymatic assays : Test resistance to proteases (e.g., leucine aminopeptidase) .

- Pharmacokinetic studies : Measure half-life differences using LC-MS/MS in rodent models .

Q. What strategies resolve contradictions in reported bioactivity data for this compound derivatives?

- Methodological Answer : Discrepancies often arise from impurities or stereochemical inconsistencies. Solutions include:

- Comparative spectroscopy : Re-analyze disputed batches with 2D NMR (e.g., HSQC, COSY) .

- Replication studies : Reproduce assays under standardized conditions (e.g., pH 7.4 buffer, 37°C) .

Q. How can computational modeling predict the interaction of this compound with biological targets?

- Methodological Answer : Use molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) to simulate binding to enzymes (e.g., aminoacyl-tRNA synthetases). Validate predictions with surface plasmon resonance (SPR) for binding affinity () and isothermal titration calorimetry (ITC) for thermodynamic profiles .

Q. What experimental designs optimize the stability of this compound under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.